Beclomethasone 21-Propionate-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

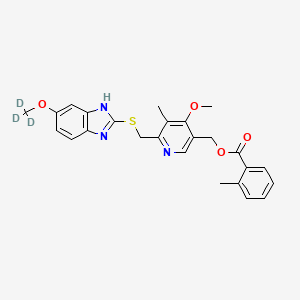

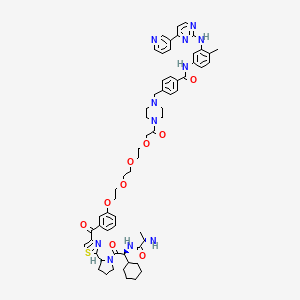

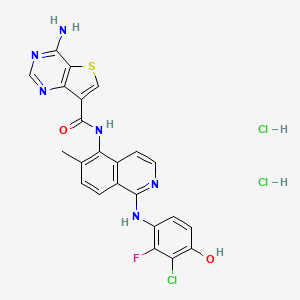

Beclomethasone 21-Propionate-d5 is a synthetic corticosteroid used primarily for its anti-inflammatory properties. It is a deuterated form of beclomethasone dipropionate, which means that some of the hydrogen atoms in the molecule are replaced with deuterium. This modification can enhance the stability and metabolic profile of the compound. This compound is used in various pharmaceutical formulations, including inhalers, nasal sprays, and topical creams, to treat conditions such as asthma, allergic rhinitis, and dermatitis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Beclomethasone 21-Propionate-d5 involves multiple steps, starting from the parent compound, beclomethasoneOne common method involves the use of deuterated reagents in the esterification of beclomethasone to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions: Beclomethasone 21-Propionate-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly susceptible to hydrolysis, where the ester bonds are cleaved to form beclomethasone and its metabolites .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids and bases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound include beclomethasone-17-monopropionate, beclomethasone-21-monopropionate, and beclomethasone. These metabolites retain some of the pharmacological activity of the parent compound .

Wissenschaftliche Forschungsanwendungen

Beclomethasone 21-Propionate-d5 has a wide range of scientific research applications. In chemistry, it is used as a reference standard in analytical studies to understand the metabolic pathways and stability of corticosteroids. In biology and medicine, it is used to study the anti-inflammatory effects and pharmacokinetics of corticosteroids. The compound is also used in the development of new pharmaceutical formulations for the treatment of inflammatory conditions .

Wirkmechanismus

Beclomethasone 21-Propionate-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex binds to specific DNA sequences, regulating the transcription of anti-inflammatory genes and suppressing the expression of pro-inflammatory genes. This results in a reduction of inflammation and immune response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Beclomethasone 21-Propionate-d5 include beclomethasone dipropionate, dexamethasone, and fluticasone propionate. These compounds share similar anti-inflammatory properties and are used in the treatment of various inflammatory conditions .

Uniqueness: The uniqueness of this compound lies in its deuterated structure, which enhances its metabolic stability and reduces the rate of degradation. This can lead to a longer duration of action and potentially fewer side effects compared to non-deuterated corticosteroids .

Eigenschaften

Molekularformel |

C25H33ClO6 |

|---|---|

Molekulargewicht |

470.0 g/mol |

IUPAC-Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |

InChI |

InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 |

InChI-Schlüssel |

OPNPEZLXXKGRTA-BFHSNLKKSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O |

Kanonische SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

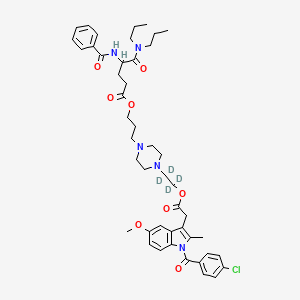

![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)

![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)